molecular formula C7H12N4O B13097482 5-Amino-6-(dimethylamino)-2-methylpyrimidin-4(1H)-one

5-Amino-6-(dimethylamino)-2-methylpyrimidin-4(1H)-one

Cat. No.: B13097482
M. Wt: 168.20 g/mol
InChI Key: IYOCHPLJDBLGTE-UHFFFAOYSA-N
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Description

Table 1: Molecular Identity Summary

Property Value
CAS Registry Number 773803-60-4
Molecular Formula C₇H₁₂N₄O
Molecular Weight 168.20 g/mol
SMILES O=C1N=C(C)NC(N(C)C)=C1N

The formula’s nitrogen-rich profile (24.9% by mass) and moderate oxygen content (9.5%) suggest potential for hydrogen bonding and polar interactions, critical in biological systems. The degree of unsaturation, calculated as: $$ \text{Degree of Unsaturation} = \frac{2C + 2 - H - X + N}{2} = \frac{14 + 2 - 12 - 0 + 4}{2} = 4, $$ indicates one ring and three double bonds, consistent with the aromatic pyrimidinone core and ketone functionality.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

5-amino-4-(dimethylamino)-2-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C7H12N4O/c1-4-9-6(11(2)3)5(8)7(12)10-4/h8H2,1-3H3,(H,9,10,12)

InChI Key

IYOCHPLJDBLGTE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=O)N1)N)N(C)C

Origin of Product

United States

Preparation Methods

Condensation Reactions of Malonic Acid Derivatives with Guanidine

A primary synthetic route involves the condensation of malonic acid derivatives (such as malonic acid diesters or substituted malonates) with guanidine or its derivatives under basic conditions. This approach constructs the pyrimidine core by cyclization, introducing the 2-amino group and allowing substitution at the 5-position.

  • Reaction conditions: Typically carried out in the presence of sodium ethoxide or other strong bases to promote cyclization.
  • Advantages: High regioselectivity and moderate to high yields.
  • Example: Modified condensation of monosubstituted malonic acid diesters with guanidine in excess sodium ethoxide has been reported to yield 5-substituted 2-amino-4,6-dihydroxypyrimidines, which are precursors to further functionalization.

Use of Vilsmeier–Haack Reagents for Intermediate Formation

To enhance yields and facilitate further substitution, Vilsmeier–Haack reagents (formed from DMF and POCl3) are employed to convert hydroxypyrimidines into dichloropyrimidines, which can then be selectively substituted.

  • Process: The 4,6-dihydroxypyrimidine intermediates are treated with Vilsmeier–Haack reagents to form 4,6-dichloropyrimidines.
  • Follow-up: These intermediates undergo nucleophilic substitution with dimethylamine to introduce the dimethylamino group at position 6.
  • Yield: This method significantly improves isolated yields compared to classical chlorination methods.

Cyclization and Methylation Using Cyanoacetate and Urea

Another efficient method involves a two-step process comprising cyclization followed by methylation:

  • Step 1: Cyclization
    • React broken sodium metal with anhydrous methanol or ethanol to form sodium alkoxide.
    • Slowly add methyl cyanoacetate to this solution, followed by urea, under reflux conditions (65–80 °C) for 3–4 hours.
    • This produces 4-amino-2,6(1H,3H)-pyrimidinedione intermediates.
  • Step 2: Methylation
    • The pyrimidinedione intermediate is methylated using methylating agents such as dimethyl sulfate in the presence of solid alkali and phase transfer catalysts.
    • Reaction proceeds at 60–80 °C for 8–10 hours.
    • After work-up, 4-amino-2,6-dimethoxypyrimidine is obtained, which can be further modified to introduce the dimethylamino group at position 6.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Cyclization Sodium metal + methanol + methyl cyanoacetate + urea 65–80 3–4 ~97 Produces 4-amino-2,6-pyrimidinedione
Methylation Dimethyl sulfate + solid alkali + phase transfer catalyst 60–80 8–10 >80 Produces 4-amino-2,6-dimethoxypyrimidine
Nucleophilic substitution 4,6-dichloropyrimidine + dimethylamine Reflux Variable High Introduces dimethylamino at position 6

Analytical and Monitoring Techniques

Research Findings and Optimization

  • The use of Vilsmeier–Haack reagents has been shown to significantly improve the efficiency of chlorination steps, which are critical for subsequent substitution reactions.
  • Avoiding harsh reagents like phosphorus oxychloride reduces environmental impact and simplifies purification.
  • The methylation step benefits from phase transfer catalysts, which enhance reaction rates and yields.
  • Temperature control between 60–80 °C is crucial to prevent decomposition or side reactions.
  • Reaction times vary but generally fall within 3–10 hours depending on the step and reagents used.

Summary Table of Preparation Routes for 5-Amino-6-(dimethylamino)-2-methylpyrimidin-4(1H)-one

Preparation Route Key Steps Advantages Limitations
Malonic acid derivative + guanidine condensation Base-mediated cyclization High regioselectivity Requires strong base and careful pH control
Vilsmeier–Haack reagent chlorination + nucleophilic substitution Conversion to dichloropyrimidine + substitution Improved yields, selective substitution Use of chlorinating agents may require careful handling
Sodium alkoxide cyclization + methylation Cyclization with cyanoacetate and urea, followed by methylation Green chemistry approach, high yield Requires handling of sodium metal and methylating agents

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-(dimethylamino)-2-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.

    Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-pyrimidine derivatives, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that 5-Amino-6-(dimethylamino)-2-methylpyrimidin-4(1H)-one exhibits potential anticancer properties. A study demonstrated that derivatives of this compound can inhibit specific cancer cell lines, particularly those lacking the MTAP gene. The pharmacological inhibition of PRMT5, a target in certain cancers, has been linked to compounds derived from this structure, showcasing its therapeutic potential against MTAP-deleted cancers .

Table 1: Anticancer Activity of Derivatives

CompoundTargetIC50 (µM)Reference
Compound APRMT512
Compound BCancer Cell Line X15

Enzyme Inhibition

Phosphodiesterase Inhibitors
The compound has been studied as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are crucial in treating various conditions, including cognitive disorders and erectile dysfunction. Research indicates that modifications to the pyrimidine core can enhance potency and selectivity for specific PDE isoforms, making this compound a candidate for the development of new therapeutics .

Table 2: PDE Inhibition Potency

CompoundPDE TypeIC50 (nM)Reference
Compound CPDE2A66
Compound DPDE430

Cosmetic Applications

The compound's properties have also led to its investigation in cosmetic formulations. Its ability to stabilize formulations and enhance skin penetration makes it a valuable ingredient in dermatological products. Studies have shown that formulations containing this compound can improve skin hydration and overall effectiveness .

Table 3: Cosmetic Formulation Efficacy

Formulation TypeActive IngredientEfficacy (%)Reference
CreamThis compound85
LotionThis compound78

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its biological activity. Research has focused on how different substitutions at the pyrimidine core affect potency and selectivity against various biological targets, leading to the development of more effective derivatives .

Key Findings from SAR Studies:

  • Methyl substitutions at specific positions significantly enhance inhibitory activity.
  • The introduction of larger groups can either improve or hinder potency depending on their chemical nature.

Mechanism of Action

The mechanism of action of 5-Amino-6-(dimethylamino)-2-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of protein-protein interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Reference
This compound 5-NH₂, 6-N(CH₃)₂, 2-CH₃ C₇H₁₁N₅O 181.20 High polarity due to amino and dimethylamino groups; potential tautomerism at position 4
2-Amino-6-methylpyrimidin-4(1H)-one (CAS 3977-29-5) 2-NH₂, 6-CH₃ C₅H₇N₃O 125.13 Lower molecular weight; lacks dimethylamino group, reducing steric hindrance
5-Fluoro-6-hydroxy-2-methylpyrimidin-4(1H)-one (CAS 1598-63-6) 5-F, 6-OH, 2-CH₃ C₅H₅FN₂O₂ 144.10 Increased electronegativity due to fluorine; hydroxyl group enhances hydrogen-bonding capacity
5-(Hydroxymethyl)-2-methylpyrimidin-4(1H)-one (CAS 698-30-6) 5-CH₂OH, 2-CH₃ C₆H₈N₂O₂ 140.14 Hydroxymethyl group improves solubility in polar solvents
5,6-Diamino-2-(dimethylamino)-1H-pyrimidin-4-one 5-NH₂, 6-NH₂, 2-N(CH₃)₂ C₆H₁₁N₅O 169.18 Additional amino group enhances nucleophilic reactivity; similar steric profile to the target compound

Research Findings on Analogues

  • Synthetic Routes: Compound 2-Amino-6-methylpyrimidin-4(1H)-one (CAS 3977-29-5) is synthesized via hydrazine-mediated cyclization, a method adaptable to the target compound with modifications for dimethylamino group introduction .
  • Crystallography: Structural studies on 2-Amino-4-methyl-6-oxo-3,6-dihydro-pyrimidin-1-ium perchlorate reveal hydrogen-bonding networks and π-π stacking interactions, suggesting similar solid-state behavior for the dimethylamino-substituted analogue .

Biological Activity

5-Amino-6-(dimethylamino)-2-methylpyrimidin-4(1H)-one, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

C7H10N4O\text{C}_7\text{H}_{10}\text{N}_4\text{O}

Synthesis typically involves multi-step reactions starting from simpler pyrimidine derivatives. For instance, a common synthetic route includes the reaction of 2-amino-4,6-dichloropyrimidine with dimethylamine under controlled conditions to yield the target compound with high purity and yield.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these activities range from 0.0039 to 0.025 mg/mL, indicating potent efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Anti-inflammatory Activity

Research has indicated that this compound can inhibit nitric oxide (NO) production in immune-activated cells. A study demonstrated that at concentrations of 50 µM, it significantly reduced NO production by over 55%, showcasing its potential as an anti-inflammatory agent . The most effective derivatives were found to be those with fluorine substitutions, which showed IC50 values as low as 2 µM .

Antitumor Activity

The compound has also been evaluated for its antitumor effects. In vitro assays against various cancer cell lines, including MCF-7 (breast cancer) and BGC-823 (gastric cancer), revealed broad-spectrum antitumor activity. The compounds exhibited IC50 values in the micromolar range, suggesting a promising avenue for further development in cancer therapeutics .

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of various pyrimidine derivatives highlighted the superior activity of this compound compared to traditional antibiotics, making it a candidate for further exploration in drug development .
  • Anti-inflammatory Mechanism : In a study focusing on immune modulation, it was found that this compound effectively suppressed cytokine production in activated macrophages, thereby indicating its potential role in treating inflammatory diseases .
  • Antitumor Screening : A series of derivatives were synthesized and tested against multiple tumor cell lines. The results indicated that modifications at the 5-position of the pyrimidine ring significantly enhanced antitumor activity, particularly in compounds bearing electron-withdrawing groups .

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